AC 264613

Vue d'ensemble

Description

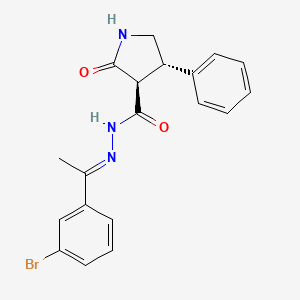

AC 264613 is a complex organic compound that belongs to the class of heterocyclic amines

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AC 264613 typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.

Hydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

AC 264613 has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the phenyl groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidinecarboxylic acid derivatives: These compounds share the pyrrolidine ring structure but differ in the substituents attached to the ring.

Phenylhydrazides: Compounds with similar hydrazide functional groups but different aromatic substituents.

Uniqueness

The uniqueness of AC 264613 lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.

Activité Biologique

AC 264613 is a potent and selective agonist for protease-activated receptor 2 (PAR2), which has garnered attention for its potential therapeutic applications, particularly in the context of inflammation and mood disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and implications for future research.

Chemical Profile

- Chemical Name : (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide

- CAS Number : 1051487-82-1

- Purity : ≥98%

This compound selectively activates PAR2, leading to several downstream effects:

- Intracellular Signaling : It stimulates phosphoinositide hydrolysis and calcium mobilization, resulting in cellular proliferation. The potency of this compound is reflected in its pEC50 values:

In Vitro Studies

In vitro experiments have demonstrated that this compound does not exhibit significant activity at over 30 other receptors associated with nociception and inflammation, confirming its selectivity for PAR2 .

In Vivo Studies

-

Behavioral Studies :

- A study highlighted that administration of this compound in mice resulted in reduced locomotor activity and decreased sucrose preference, indicative of depression-like behavior. This was accompanied by elevated serum IL-6 levels and altered cytokine expression in the brain, suggesting a link between PAR2 activation and inflammatory responses related to mood disorders .

- Pain Models :

- Macrophage Function :

Data Summary Table

| Study Type | Effect Observed | Mechanism/Notes |

|---|---|---|

| In Vitro | PI Hydrolysis, Ca²⁺ Mobilization | Selective PAR2 activation |

| In Vivo (Mice) | Reduced locomotor activity | Depression-like behavior; elevated IL-6 levels |

| In Vivo (Rats) | Induced paw edema and hyperalgesia | Pain modulation via PAR2 |

| Macrophage Studies | Suppressed IRF5 and IL-12p40 production | Modulation of immune response |

Case Study on Depression-like Behavior

In a controlled study involving mice, researchers injected this compound and observed significant behavioral changes consistent with depression-like symptoms. The study utilized various behavioral tests such as the open field test (OFT) and sucrose preference test (SPT) to assess locomotion and anhedonia respectively. The results indicated that PAR2 activation may play a critical role in the pathophysiology of major depressive disorder (MDD), warranting further investigation into PAR2 as a therapeutic target for antidepressants .

Case Study on Pain Modulation

In another study focused on pain response, this compound was administered to rats to evaluate its effects on thermal hyperalgesia. The findings demonstrated that this compound could effectively induce pain responses through PAR2 activation, suggesting potential applications in pain management strategies .

Propriétés

IUPAC Name |

(3R,4S)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXQCSEZPQBNZ-CBCLUANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051487-82-1 | |

| Record name | AC-264613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051487821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-264613 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ST2P4BE17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.